N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a naphthalene carboxamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide typically involves multi-step organic reactions
Formation of Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene reacts with an appropriate electrophile.
Formation of Naphthalene Carboxamide Moiety: The final step involves the coupling of the thiazole derivative with naphthalene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiazole derivatives
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide has a wide range of scientific research applications:
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: The compound can influence various cellular pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide
- N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide
- N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide
Uniqueness
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic efficacy.
Properties
Molecular Formula |
C23H20N2O2S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H20N2O2S/c1-27-19-11-9-17(10-12-19)23-25-18(15-28-23)13-14-24-22(26)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,15H,13-14H2,1H3,(H,24,26) |
InChI Key |
GIGRUPOBRMUMGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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